1-Methyl-4-nitro-1H-indazole

Electrochemistry Physical Chemistry Spectroscopy

Procure 1-Methyl-4-nitro-1H-indazole (CAS 26120-43-4) with confidence. This specific isomer—bearing an N-1 methyl and C-4 nitro group—delivers the distinct electronic distribution and reduction potential essential for potent nNOS inhibition and regioselective C-H functionalization. Substituting with 5-, 6-, or 7-nitroindazole isomers or N-2 alkylated analogs invalidates comparative studies, as confirmed by electrochemical and spectroscopic evidence. Utilizing this compound as a switchable substrate enables either C3 or C7 arylation from a single intermediate, accelerating library synthesis. Its nitro group is selectively reducible to an amine, making it a strategic precursor for pharmaceutical and agrochemical indazole motifs. Verify identity by NMR and MS to ensure you receive the correct regioisomer.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 26120-43-4
Cat. No. B1347639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-nitro-1H-indazole
CAS26120-43-4
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-10-7-3-2-4-8(11(12)13)6(7)5-9-10/h2-5H,1H3
InChIKeyFGSQGIYFGWQTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-nitro-1H-indazole (CAS 26120-43-4): A Key 4-Substituted Indazole Scaffold for NOS Research and Regioselective Synthesis


1-Methyl-4-nitro-1H-indazole (CAS 26120-43-4) is a heterocyclic compound from the indazole family, characterized by a methyl group at the N-1 position and a nitro group at the C-4 position of the bicyclic ring system [1]. This specific substitution pattern imparts distinct electronic properties compared to other nitroindazole isomers. The compound's primary role in the scientific literature is as a versatile intermediate and as a biological probe, notably for investigating neuronal nitric oxide synthase (nNOS) inhibition and for developing regioselective C-H functionalization methodologies [2][3].

Why 1-Methyl-4-nitro-1H-indazole (CAS 26120-43-4) Cannot Be Replaced by Other Nitroindazole Isomers


Substituting 1-Methyl-4-nitro-1H-indazole with a different nitroindazole isomer (e.g., 5-, 6-, or 7-nitroindazole) or an N-2 alkylated analog is not scientifically valid due to significant differences in electronic distribution, reduction potential, and, consequently, biological activity. Research has confirmed that the position of the nitro group and the nature of the N-alkylation (N-1 vs. N-2) fundamentally alter the compound's physicochemical behavior. For instance, 1-alkyl and 2-alkyl substituted nitroindazoles exhibit different electrochemical and spectroscopic properties, which correlate with their distinct biological activities [1]. Specifically, the C-4 substitution pattern is crucial for potent nNOS inhibition, a property not shared by all nitroindazole isomers [2]. This guide provides the quantitative data that substantiates these critical differences, confirming the need for precise compound selection.

Quantitative Evidence for 1-Methyl-4-nitro-1H-indazole (CAS 26120-43-4) Differentiation


Differential Electrochemical Reduction Potential vs. 2-Methyl-4-nitroindazole Isomer

The reduction potential of 1-methyl-4-nitro-1H-indazole is distinct from its N-2 methylated analog. In cyclic voltammetry experiments, the first reduction peak potential (Epc1) for 1-methyl-4-nitro-1H-indazole was measured at -1.05 V, while the 2-methyl-4-nitroindazole isomer exhibited a more negative peak potential at -1.10 V [1]. This 50 mV difference confirms that N-1 alkylation leads to a different electronic distribution compared to N-2 alkylation, impacting the compound's ability to undergo nitroreduction, a key step in its biological activation.

Electrochemistry Physical Chemistry Spectroscopy

Impact of N-1 Methylation on nNOS Inhibitory Potency vs. Unsubstituted 4-Nitroindazole

While 4-nitroindazole is a potent inhibitor of neuronal nitric oxide synthase (nNOS), methylation at the N-1 position, as in 1-methyl-4-nitro-1H-indazole, is expected to modulate this activity. Literature establishes that the N-1 hydrogen is not essential for nNOS inhibition, and in some cases, N-1 alkylation can lead to altered potency and binding mode [1]. Specifically, the study by Lohou et al. evaluated N(1)-methyl-4-substituted indazoles to investigate binding modes, confirming that 4-nitroindazole derivatives with N-1 substitution retain biological activity and serve as key probes for structure-activity relationship (SAR) studies [2]. The absence of the N-1 hydrogen bond donor changes the interaction with the enzyme's active site, differentiating it from the unsubstituted 4-nitroindazole.

Neuroscience Enzymology Pharmacology

Switchable Regioselectivity in C-H Arylation: Divergent Synthesis from a Single Scaffold

1-Methyl-4-nitro-1H-indazole exhibits unique, tunable regioselectivity in palladium-catalyzed C-H arylation reactions, a property not demonstrated for non-methylated or differently substituted analogs. Under specific conditions, the reaction can be directed to either the C-3 or C-7 position with high fidelity [1]. Using Pd(OAc)2 with a bidentate ligand in DMA, C-7 arylation proceeds with yields of up to 81%. In contrast, switching to a phosphine ligand in H2O favors C-3 arylation, yielding products in up to 70% yield [1]. This switchable control is enabled by the specific combination of the N-1 methyl and C-4 nitro groups on the indazole core.

Synthetic Methodology C-H Activation Catalysis

Recommended Application Scenarios for 1-Methyl-4-nitro-1H-indazole (CAS 26120-43-4)


Electrochemical and Spectroscopic Studies of Heterocyclic Systems

This compound is ideally suited for fundamental studies investigating the electronic effects of N-1 alkylation on the indazole ring system. Its well-defined reduction potential and distinct spectroscopic signatures make it a benchmark for comparative studies against its N-2 alkylated isomer and other nitroindazole regioisomers, as demonstrated in detailed physical chemistry research [1].

Structure-Activity Relationship (SAR) Studies for Nitric Oxide Synthase (NOS) Inhibition

Researchers investigating the binding mode of 4-substituted indazoles to nNOS should utilize this compound. Its N-1 methyl group serves as a key structural modification for probing the role of the N-1 position in enzyme-ligand interactions, providing crucial data for designing more selective NOS inhibitors [2][3].

Methodology Development for Regioselective C-H Functionalization

As a substrate in palladium-catalyzed C-H activation, 1-methyl-4-nitro-1H-indazole is a powerful tool for developing and demonstrating new switchable, site-selective arylation methods. Its ability to undergo either C3 or C7 arylation based on reaction conditions makes it an ideal platform for creating diverse compound libraries from a single intermediate [4].

Synthesis of Advanced Heterocyclic Intermediates

The compound is a valuable precursor in multi-step organic synthesis. Its nitro group can be selectively reduced to an amine, and its C3 and C7 positions can be functionalized to construct more complex indazole-containing structures, which are common motifs in pharmaceuticals and agrochemicals [1][4].

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